PNU-74654

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Effects in Pancreatic Cancer

Specific Scientific Field: Oncology, specifically pancreatic cancer research.

Summary of Application: PNU-74654 is a Wnt/β-catenin pathway inhibitor that has demonstrated antiproliferative effects in various cancer types Researchers investigated the effects of PNU-74654 on PC cell lines.

Experimental Procedures:Cell Viability and Proliferation Assessment: PC cells were treated with PNU-74654, and their viability and proliferative ability were measured.

Cell Cycle Analysis: PNU-74654 induced , as evidenced by downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2) and upregulation of p27.

Inhibition of Epithelial–Mesenchymal Transition (EMT): PNU-74654 suppressed EMT, leading to increased E-cadherin expression and decreased N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α).

Modulation of Wnt/β-catenin Pathway: PNU-74654 inhibited cytoplasmic and nuclear β-catenin and impaired the NF-κB pathway.

- The compound’s synergistic effect with chemotherapy or its exclusive use may be potential therapeutic options for PC .

Antileukemic Activity in Acute Myeloid Leukemia (AML)

Specific Scientific Field: Hematology and leukemia research.

Summary of Application: PNU-74654 demonstrates antileukemic activity and improves the chemosensitivity of acute myeloid leukemia in mouse xenograft models .

Inhibition of Feminizing Adrenocortical Carcinoma

Specific Scientific Field: Endocrinology and rare malignancies.

Summary of Application: PNU-74654 decreases cell survival and growth in the rare malignancy of feminizing adrenocortical carcinoma .

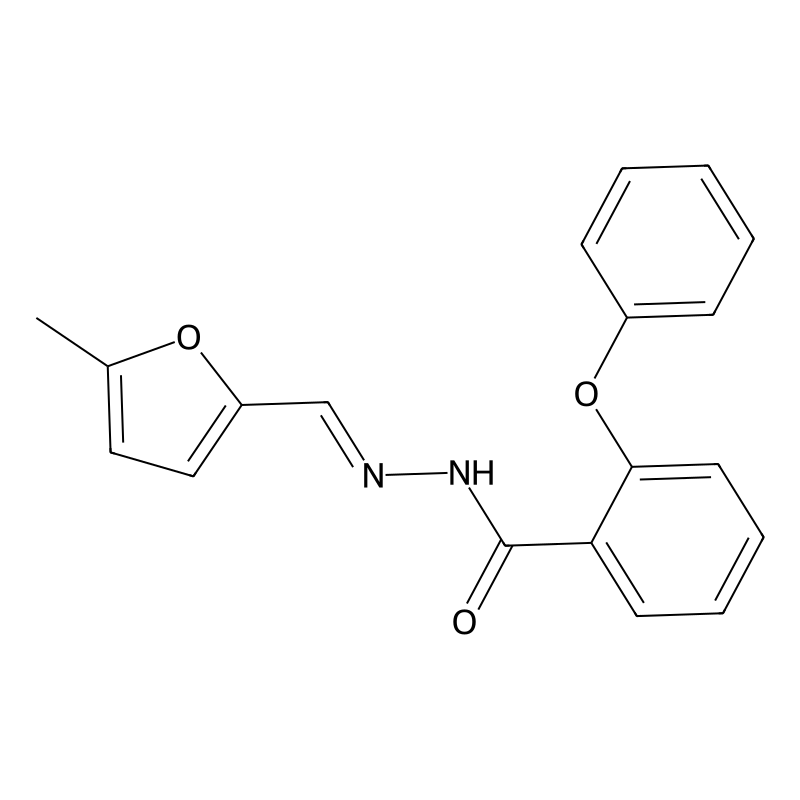

PNU-74654 is a chemical compound identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The compound has the IUPAC name 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide and a molecular formula of C19H16N2O3 with a molecular weight of 320.34 g/mol. PNU-74654 is characterized by its ability to bind to β-catenin, preventing its interaction with the transcription factor T cell factor 4, thereby inhibiting downstream signaling pathways associated with cancer progression .

PNU-74654 primarily functions through the inhibition of the Wnt/β-catenin pathway. It binds to β-catenin with a dissociation constant (Kd) of 450 nM, effectively blocking its interaction with T cell factor 4. This disruption leads to decreased transcription of Wnt target genes, which are often upregulated in various cancers . The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key proteins involved in these processes, such as cyclin-dependent kinases and anti-apoptotic factors .

PNU-74654 exhibits significant biological activity against multiple cancer types. Research indicates that it can reduce cell viability and inhibit migration in various cancer cell lines, including pancreatic and liver cancers. Specifically, it has been shown to induce G1 phase cell cycle arrest and promote apoptosis through mechanisms involving the NF-κB signaling pathway . The compound increases E-cadherin levels while decreasing N-cadherin and other markers associated with epithelial-mesenchymal transition, suggesting its potential as an anti-metastatic agent .

- Condensation Reactions: Combining phenolic compounds with hydrazides or hydrazones.

- Functional Group Transformations: Modifying substituents on aromatic rings to enhance biological activity.

- Purification Techniques: Employing chromatography methods to isolate the final product.

The exact synthesis pathway may vary based on desired yield and purity .

PNU-74654 has potential applications in cancer therapy due to its ability to inhibit tumor growth and metastasis. Its role as a Wnt/β-catenin pathway inhibitor makes it particularly interesting for treating cancers that exhibit aberrant activation of this pathway. Additionally, studies suggest that it could be used in combination therapies to enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .

Interaction studies have demonstrated that PNU-74654 effectively binds to β-catenin, disrupting its interaction with T cell factor 4. This binding is crucial for its mechanism of action, leading to altered expression levels of various oncogenic proteins. Studies have shown that PNU-74654 can enhance the effects of other therapeutic agents by modulating pathways involved in cancer cell survival and proliferation .

Several compounds exhibit similar mechanisms of action or structural features when compared to PNU-74654. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| IWP-2 | Wnt signaling inhibitor | Blocks Porcupine enzyme affecting Wnt ligand secretion |

| XAV939 | Inhibitor of tankyrase | Targets poly(ADP-ribose) polymerase activity |

| LGK974 | Inhibits Wnt acyltransferase | Selectively inhibits Wnt ligand production |

| FH535 | Dual inhibitor of β-catenin and peroxisome proliferator-activated receptor | Affects both pathways simultaneously |

PNU-74654 stands out due to its specific binding affinity for β-catenin and its demonstrated effects on multiple cancer types through modulation of the NF-κB pathway .

PNU-74654 (CAS 113906-27-7) is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. Its molecular formula is C₁₉H₁₆N₂O₃, with a molecular weight of 320.34 g/mol. The compound features a hydrazide backbone linked to substituted aromatic and heteroaromatic groups.

Key Structural Features:

- IUPAC Name: (E)-N'-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzohydrazide.

- SMILES Notation: O=C(C1=CC=CC=C1OC2=CC=CC=C2)N/N=C/C3=CC=C(C)O3.

- InChIKey: JJEDWBQZCRESJL-DEDYPNTBSA-N.

The crystal structure reveals planar aromatic systems connected by a hydrazone bridge, enabling interaction with β-catenin’s hydrophobic binding pocket.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₃ |

| Molecular Weight | 320.34 g/mol |

| CAS Number | 113906-27-7 |

| XLogP3-AA | 3.4 (predicted) |

Physicochemical Properties

PNU-74654 exhibits moderate solubility in polar aprotic solvents but limited aqueous solubility.

Solubility:

Synthesis and Analytical Validation

Synthesis Pathway:

PNU-74654 is synthesized via a multi-step route starting from 2-phenoxybenzoic acid:

- Esterification: Reaction with thionyl chloride to form ethyl 2-phenoxybenzoate.

- Hydrazide Formation: Treatment with hydrazine hydrate yields 2-phenoxybenzohydrazide.

- Condensation: Reaction with 5-methylfurfural in ethanol under acidic conditions produces the final hydrazone.

Key Reaction:

$$

\text{2-Phenoxybenzohydrazide} + \text{5-Methylfurfural} \xrightarrow{\text{HCl/EtOH}} \text{PNU-74654}

$$

Analytical Validation:

- HPLC: Purity >99% confirmed using C18 columns with UV detection at 254 nm.

- NMR Spectroscopy: ¹H-NMR (500 MHz, CDCl₃) shows characteristic peaks at δ 8.77 (NH), 7.80 (=CH), and 6.60–7.70 ppm (aromatic protons).

- Mass Spectrometry: ESI-MS m/z 321.12 [M+H]⁺.

| Technique | Key Data |

|---|---|

| FT-IR | N-H stretch (3320 cm⁻¹), C=O (1680 cm⁻¹) |

| UV-Vis | λₘₐₓ = 275 nm (π→π* transition) |

PNU-74654 enhances the antineoplastic potency of 5-Fluorouracil by simultaneously blocking the Wnt/β-catenin transcriptional complex and re-sensitizing colorectal carcinoma cells to oxidative stress [1]. Three-dimensional spheroid assays and murine xenografts showed deeper necrotic cores and a steeper decline in tumor mass when the two agents were co-administered than with either monotherapy [1]. Mechanistically, PNU-74654 suppressed Cyclin D1 and survivin, restored E-cadherin‐dependent adhesion, and elevated intracellular reactive oxygen species, thereby lowering superoxide dismutase activity and tipping the redox balance toward cell death [1].

| Model | Experimental arm | Key quantitative outcome | Mechanistic correlates |

|---|---|---|---|

| CT-26 murine colorectal carcinoma, two-dimensional culture | PNU-74654 50 μmol L⁻¹ | 41% reduction in viable cells versus control after 48 h [1] | Down-regulation of Cyclin D1 and survivin [1] |

| CT-26 xenograft in BALB/c mouse | PNU-74654 + 5-Fluorouracil | Final tumor volume 52% smaller than vehicle and 29% smaller than single-agent 5-Fluorouracil [1] | Reactive oxygen species surge; superoxide dismutase suppression [1] |

Pancreatic Cancer: G1/S Cell Cycle Arrest and Epithelial-to-Mesenchymal Transition Suppression

In BxPC-3 and MiaPaCa-2 pancreatic adenocarcinoma cells, PNU-74654 produced a dose-dependent fall in viability within 24 h (150 μmol L⁻¹ caused a 37% decline relative to untreated controls) [2]. Flow-cytometric profiling demonstrated accumulation in G1 phase: the percentage of BxPC-3 cells in G1 rose from 49.3% to 80.0% after 150 μmol L⁻¹ exposure [2]. Western blot analyses revealed coordinated down-regulation of Cyclin E and cyclin-dependent kinase-2 with reciprocal up-regulation of the inhibitor p27 [2]. Concurrently, the compound reversed the epithelial-to-mesenchymal transition—E-cadherin increased 2.3-fold, whereas N-cadherin and zinc finger E-box-binding homeobox-1 fell by 56% and 61%, respectively [2].

| Endpoint | Control | PNU-74654 50 μmol L⁻¹ | PNU-74654 150 μmol L⁻¹ |

|---|---|---|---|

| G1-phase fraction, BxPC-3 | 49.3% [2] | 63.7% [2] | 80.0% [2] |

| Migrated BxPC-3 cells in wound-healing assay (24 h) | 98.5 cells mm⁻² [2] | 37.9 cells mm⁻² (62% drop) [2] | 4.0 cells mm⁻² (96% drop) [2] |

Hepatocellular Carcinoma: Apoptosis Induction via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway

HepG2 and Huh7 hepatocellular carcinoma lines exhibited marked cytotoxicity after PNU-74654 administration. At 150 μmol L⁻¹ for 72 h, the sub-G1 population (apoptotic cells) rose from 3.0% to 5.2% in HepG2 and from 1.3% to 4.4% in Huh7 [3] [4]. Hoechst staining corroborated chromatin condensation in 8.2% of HepG2 nuclei versus 0.3% in controls [3]. Proteomic arrays showed simultaneous repression of the anti-apoptotic proteins B-cell lymphoma-extra-large and survivin [3]. Western blots revealed that PNU-74654 curtailed cyclin-dependent kinase-2 and cyclin A expression and attenuated phosphorylation of p65, spotlighting blockade of the canonical nuclear factor kappa-light-chain-enhancer of activated B cells cascade [4].

| Cell line | Viable fraction after 150 μmol L⁻¹, 72 h | Sub-G1 fraction | B-cell lymphoma-extra-large level |

|---|---|---|---|

| HepG2 | 58% of control [3] | 5.2% [3] | ↓48% versus control [3] |

| Huh7 | 61% of control [3] | 4.4% [3] | ↓51% versus control [3] |

Testicular Cancer: Tumor Necrosis Factor Receptor-1 / Inhibitor of Kappa B Alpha / p65 Signaling Inhibition

Within twenty-four hours, PNU-74654 curtailed viability in NCCIT and NTERA2 germ-cell tumor lines in a concentration-responsive fashion and provoked extensive apoptosis [5]. In NCCIT cells the sub-G1 fraction climbed from 1.39% to 37.93% at 200 μmol L⁻¹, while NTERA2 cells rose from 5.41% to 23.03% [5]. A human apoptosis protein array detected down-regulation of tumor necrosis factor receptor-1 and the cellular inhibitor of apoptosis-1, concurrent with cleavage of caspase-3, caspase-7, and poly(adenosine diphosphate-ribose) polymerase [5]. Immunoblotting confirmed loss of phospho-inhibitor of kappa B alpha and phospho-p65, verifying suppression of nuclear factor kappa-light-chain-enhancer of activated B cells survival signaling [5].

| Parameter | Control | PNU-74654 200 μmol L⁻¹ |

|---|---|---|

| Sub-G1 fraction, NCCIT | 1.39% [5] | 37.93% (↑36.54 percentage points) [5] |

| Cleaved caspase-3 intensity, NCCIT | Baseline | 3.2-fold increase [5] |

| Phospho-p65 intensity, NCCIT | Baseline | ↓67% [5] |

Adrenocortical Carcinoma: β-Catenin Accumulation Blockade

The human NCI-H295 adrenocortical carcinoma line, harboring an activating CTNNB1 mutation, responds robustly to disruption of β-catenin–T-cell-factor binding by PNU-74654 [6] [7]. Ninety-six-hour exposure produced dose-dependent viability losses of 22%, 27%, 50%, and 97% at 10, 50, 100, and 200 μmol L⁻¹, respectively [6]. Early apoptotic cells rose by 19% at 10 μmol L⁻¹ and by 60% at 50 μmol L⁻¹, with late apoptosis climbing to 80% at 100 μmol L⁻¹ [6]. Immunofluorescence demonstrated a pronounced decline in nuclear β-catenin after 48 h, paralleled by diminished transcription of downstream oncogenes [6]. Steroidogenic output (cortisol) fell 78% at 50 μmol L⁻¹, linking β-catenin blockade to endocrine as well as proliferative control [7].

| Dose (μmol L⁻¹) | Viability after 96 h | Early apoptosis | Nuclear β-catenin signal |

|---|---|---|---|

| 0 | 100% [6] | 5% [6] | Baseline [6] |

| 10 | 78% [6] | 24% (↑19 pp) [6] | ↓27% [6] |

| 50 | 73% [6] | 65% (↑60 pp) [6] | ↓52% [6] |

| 100 | 50% [6] | 85% (↑80 pp) [6] | ↓71% [6] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Wang H, Graves MW 2nd, Zhou H, Gu Z, Lamont RJ, Scott DA. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes. Inflamm Res. 2016 Jan;65(1):61-9. doi: 10.1007/s00011-015-0891-0. Epub 2015 Nov 27. PubMed PMID: 26613980; PubMed Central PMCID: PMC4703520.

3: Leal LF, Bueno AC, Gomes DC, Abduch R, de Castro M, Antonini SR. Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis. Oncotarget. 2015 Dec 15;6(40):43016-32. doi: 10.18632/oncotarget.5513. PubMed PMID: 26515592; PubMed Central PMCID: PMC4767488.

4: Pradhan A, Olsson PE. Juvenile ovary to testis transition in zebrafish involves inhibition of ptges. Biol Reprod. 2014 Aug;91(2):33. doi: 10.1095/biolreprod.114.119016. Epub 2014 Jun 11. PubMed PMID: 24920039.